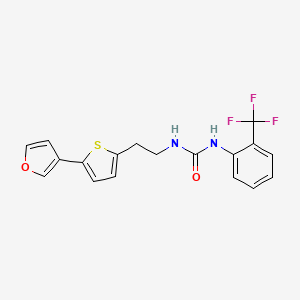
1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(5-(Furan-3-yl)thiophen-2-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C18H15F3N2O2S and its molecular weight is 380.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Urea and Urethane Applications in Environmental and Biological Systems
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate, also known as urethane, is a compound found in fermented foods and beverages. While not directly related to the specific compound , research into ethyl carbamate's presence in food and its potential carcinogenic properties provides insights into the broader field of urea and urethane derivatives' impact on health and safety. Ethyl carbamate occurs in various concentrations across different fermented products, with notable levels found in distilled spirits. This compound is produced through several chemical mechanisms, including the ethanolysis of urea and photochemical oxidation of cyanide ion. The study emphasizes the need for methods to detect and reduce ethyl carbamate levels in food and beverages, highlighting the significance of urea derivatives in environmental chemistry and public health (Weber & Sharypov, 2009).
Bioactive Furanyl- and Thienyl-Substituted Compounds
The presence of furan and thiophene rings in medicinal chemistry, as seen in the query compound, underscores the importance of these heterocycles in drug development. A review focusing on furan-2-yl, furan-3-yl, thien-2-yl, and thien-3-yl substituents in purine and pyrimidine nucleobases and nucleosides demonstrates the structural utility of these elements in enhancing biological activity. This research highlights the role of furanyl and thienyl groups in synthesizing compounds with antiviral, antitumor, antimycobacterial, and antiparkinsonian activities, suggesting that the query compound could have potential applications in similar therapeutic areas (Ostrowski, 2022).
Conversion of Plant Biomass to Furan Derivatives
The conversion of biomass into valuable chemicals highlights the relevance of furan derivatives, like those in the query compound, in sustainable chemistry. A review discusses the synthesis of 5-hydroxymethylfurfural (HMF) from plant feedstocks and its use in producing polymers, fuels, and other chemicals. This pathway illustrates the potential of furan-containing compounds in green chemistry and their role in replacing non-renewable hydrocarbon sources. The analysis of HMF derivatives, including furandicarboxylic acid and dimethylfuran, showcases the versatility and importance of furan structures in chemical synthesis and industrial applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Propiedades
IUPAC Name |
1-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O2S/c19-18(20,21)14-3-1-2-4-15(14)23-17(24)22-9-7-13-5-6-16(26-13)12-8-10-25-11-12/h1-6,8,10-11H,7,9H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJHVFRAVGOGVQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCC2=CC=C(S2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1'-Acetyl-7-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]spiro[3H-chromene-2,4'-piperidine]-4-one](/img/structure/B2616817.png)
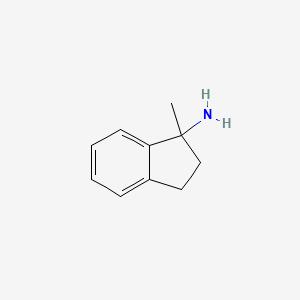
![Ethyl 4-[4-methyl-1,3-dioxo-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazol-6-yl]benzoate](/img/no-structure.png)
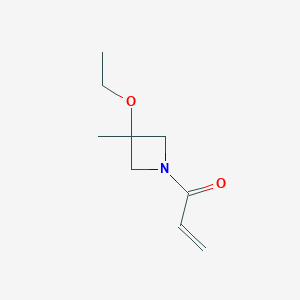
![N-(4-acetylphenyl)-2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2616824.png)
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2616826.png)
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2616827.png)
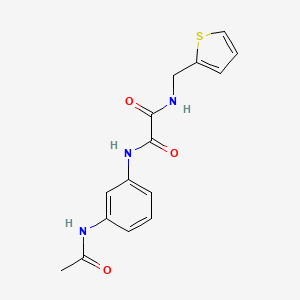
![Methyl 2,3-dimethyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B2616830.png)

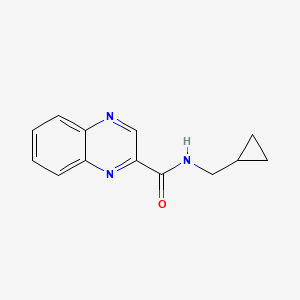
![2-ethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2616835.png)
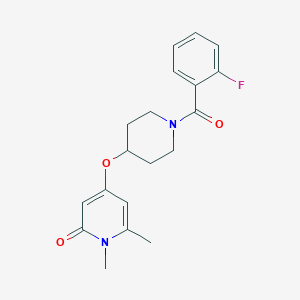
![N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2616837.png)
